tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Medicinal Chemistry Chemical Procurement Quality Assurance

tert‑Butyl 8‑bromo‑1,3,4,5‑tetrahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate (CAS 1234685‑60‑9; C₁₆H₁₉BrN₂O₂; MW 351.24) is a Boc‑protected tetrahydro‑γ‑carboline bearing a bromine substituent at the 8‑position. The tetrahydro‑γ‑carboline scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including antitumor, anti‑inflammatory, and neuropharmacological effects.

Molecular Formula C16H19BrN2O2
Molecular Weight 351.24 g/mol
CAS No. 1234685-60-9
Cat. No. B1400318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
CAS1234685-60-9
Molecular FormulaC16H19BrN2O2
Molecular Weight351.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3
InChIKeyMRQKNQKVVBOWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS 1234685-60-9): A Structurally Defined, Boc‑Protected γ-Carboline Building Block for Selective Synthetic Elaboration


tert‑Butyl 8‑bromo‑1,3,4,5‑tetrahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate (CAS 1234685‑60‑9; C₁₆H₁₉BrN₂O₂; MW 351.24) is a Boc‑protected tetrahydro‑γ‑carboline bearing a bromine substituent at the 8‑position . The tetrahydro‑γ‑carboline scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including antitumor, anti‑inflammatory, and neuropharmacological effects [1]. The compound is commercially available with a certified purity of 98% and is accompanied by batch‑specific QC data (NMR, HPLC, GC) , distinguishing it from generic‑purity alternatives in the procurement landscape.

Why In‑Class Tetrahydro‑γ‑Carbolines Cannot Be Interchanged: The Critical Influence of 8‑Position Substitution on Reactivity and Biological Recognition


Tetrahydro‑γ‑carbolines with different 8‑position substituents (Br, Cl, H, alkyl) exhibit markedly different chemical reactivity and biological recognition profiles that preclude simple interchange. The halogen atom at C8 is not merely a placeholder; it dictates the rate and chemoselectivity of downstream cross‑coupling transformations [1] and can profoundly alter binding affinity at pharmacological targets such as serotonin receptors [2]. A search of the primary literature confirms that no direct comparative PK, selectivity, or in‑vivo data have been published for the 8‑bromo derivative versus its 8‑chloro, 8‑iodo, or 8‑unsubstituted analogs. However, well‑established structure‑activity relationship principles for the γ‑carboline scaffold indicate that halogen‑dependent differences in steric bulk, electronegativity, and leaving‑group ability translate into quantifiable variations in synthetic efficiency and target engagement [2][3]. Consequently, procurement decisions based solely on scaffold identity—without verifying the 8‑position substitution pattern and the associated analytical profile—carry a high risk of irreproducible chemistry and inconclusive biological results.

Quantitative Evidence Differentiating tert‑Butyl 8‑Bromo‑1,3,4,5‑tetrahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate from Its Closest Analogs


Certified Purity and Batch‑Specific QC Documentation: 98% vs. Generic 95%

The target compound is supplied with a standard purity of 98% and batch‑level QC data including NMR, HPLC, and GC . In contrast, major alternative suppliers offer the same compound at 95% purity with no disclosed batch‑specific analytical documentation . The 3‑percentage‑point purity advantage, combined with the availability of QC data, reduces the risk of impurities interfering with sensitive catalytic reactions or biological assays, directly supporting reproducibility in medicinal chemistry workflows .

Medicinal Chemistry Chemical Procurement Quality Assurance

Halogen‑Dependent Reactivity in Suzuki–Miyaura Cross‑Coupling: Bromine Enables Chemoselective Functionalization Over Chlorine

The reactivity order of aryl halides in palladium‑catalyzed Suzuki–Miyaura coupling is well established as Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl [1]. The 8‑bromo substituent of the target compound thus undergoes oxidative addition significantly faster than the corresponding 8‑chloro analog. In practical terms, this allows chemoselective mono‑functionalization when the brominated site is present alongside less reactive C–Cl bonds, a feature that is not achievable with the 8‑chloro derivative. Quantitative studies on polyhalogenated arenes confirm that the C–Br bond is activated preferentially, with reaction rates approximately 10‑ to 100‑fold higher than those of C–Cl under comparable conditions [1].

Organic Synthesis Cross‑Coupling Chemoselectivity

Regiochemical Definition at the 8‑Position Enables Unambiguous Structure–Activity Interpretation

The bromine atom is unequivocally located at the 8‑position of the γ‑carboline core, as confirmed by the SMILES string CC(C)(OC(=O)N1CCC2=C(C1)C3=CC(Br)=CC=C3N2) and the compound’s IUPAC name . In SAR studies, the 8‑substituted regioisomer can exhibit markedly different potency and selectivity profiles compared to the 6‑ or 7‑substituted analogs. For example, in a patent describing tetrahydro‑1H‑pyrido[4,3‑b]indoles as serotonin receptor modulators, explicit 8‑bromo compounds are claimed, yet no 6‑ or 7‑bromo entries appear, suggesting a specific structure–activity requirement at the 8‑position [1]. The unambiguous regiochemical identity of the target compound eliminates the confounding factor of regioisomeric contamination when interpreting biological screening data.

Medicinal Chemistry Structure–Activity Relationship Isomeric Purity

Boc‑Orthogonal Protection Strategy Enables Selective N‑Deprotection for Downstream Diversification

The tert‑butoxycarbonyl (Boc) group at the N‑2 position is orthogonal to the 8‑bromo substituent, allowing selective removal under acidic conditions (e.g., TFA, HCl/dioxane) while leaving the bromine atom intact [1]. This contrasts with alternative protecting groups such as benzyl carbamate (Cbz), which requires hydrogenolysis that may incompatibly reduce the aryl bromide. The Boc group thus maximizes the synthetic utility of the 8‑bromo‑γ‑carboline core by enabling a sequential deprotection–functionalization sequence that is not feasible with non‑orthogonal alternatives.

Organic Synthesis Protecting Group Strategy Scaffold Diversification

Biological Activity in the Tetrahydro‑γ‑Carboline Series: 8‑Bromo Derivatives Exhibit Antischistosomal Potency

Tetrahydro‑γ‑carboline sulfonamides bearing a bromine substituent at the 8‑position have been identified as a new antischistosomal chemotype, with selected compounds exhibiting potent in‑vitro activity against Schistosoma mansoni [1]. While a direct head‑to‑head comparison of the 8‑bromo analog versus the 8‑chloro or 8‑unsubstituted congener is not reported in this study, the presence of the bromine atom is consistently associated with compounds advancing through hit‑to‑lead optimization, implying a contribution to antiparasitic potency that may not be replicated by other halogen substitution patterns [1].

Antiparasitic Drug Discovery Schistosomiasis

Absence of Direct Comparative Data: A Critical Gap in the Evidence Base

A systematic search of the primary literature and patent databases revealed no published studies that directly compare tert‑butyl 8‑bromo‑1,3,4,5‑tetrahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate with its 8‑chloro, 8‑iodo, or 8‑unsubstituted analogs in the same experimental system. This evidence gap extends to head‑to‑head biological potency, selectivity, pharmacokinetic, and toxicity data. Consequently, any claim of superior biological performance for the 8‑bromo derivative over its analogs cannot be substantiated by published quantitative data and should be treated as unverified until direct comparative experiments are performed [1][2].

Literature Gap Procurement Caution Comparative Studies Needed

Recommended Application Scenarios for tert‑Butyl 8‑Bromo‑1,3,4,5‑tetrahydro‑2H‑pyrido[4,3‑b]indole‑2‑carboxylate Based on Verified Evidence


Scaffold Diversification via Chemoselective Suzuki–Miyaura Cross‑Coupling

The 8‑bromo substituent enables chemoselective Suzuki–Miyaura cross‑coupling, allowing introduction of aryl, heteroaryl, or vinyl groups at the C8 position while preserving less reactive C–Cl bonds elsewhere in the molecule [1]. This scenario is ideal for constructing focused libraries of γ‑carboline derivatives where substitution at the 8‑position is systematically varied to explore structure–activity relationships [2]. The 8‑chloro analog would require specialized ligands and higher catalyst loadings to achieve comparable reactivity, making the brominated building block the more practical choice for routine parallel synthesis [1].

Sequential Orthogonal Functionalization: Boc Deprotection Followed by Amide or Sulfonamide Formation

The Boc protecting group can be removed under mild acidic conditions (TFA/DCM or HCl/dioxane) to liberate the secondary amine at N‑2, which can then be acylated, sulfonylated, or alkylated without affecting the 8‑bromo handle [1]. This two‑step sequence—deprotection followed by N‑functionalization—is a cornerstone of medicinal chemistry hit‑to‑lead optimization, enabling rapid exploration of N‑2 substituent effects on potency and selectivity [2]. Alternative protecting groups such as Cbz would risk reduction of the aryl bromide during hydrogenolysis, making the Boc‑protected derivative the preferred starting material.

Antiparasitic Lead Optimization Starting from the 8‑Bromo‑γ‑Carboline Chemotype

The antischistosomal activity reported for tetrahydro‑γ‑carboline sulfonamides bearing an 8‑bromo substituent [1] provides a validated starting point for lead optimization. Procurement of the 8‑bromo building block with certified high purity [2] ensures that subsequent biological screening results are not confounded by impurities, a critical consideration when advancing compounds through in‑vivo efficacy and safety assessment.

Quality‑Driven Procurement for High‑Reproducibility Screening Campaigns

Institutional screening facilities and contract research organizations that require batch‑to‑batch reproducibility should prioritize the 98% purity supply with documented QC data [1] over generic 95% alternatives [2]. The 3‑percentage‑point purity difference and the availability of NMR/HPLC/GC traces reduce the risk of false positives or false negatives arising from impurity‑driven assay interference, directly supporting data integrity in high‑throughput screening environments.

Quote Request

Request a Quote for tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.